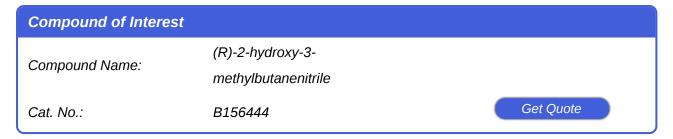


A Comprehensive Technical Guide to (R)-2hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development, this guide provides an indepth overview of **(R)-2-hydroxy-3-methylbutanenitrile**, including its chemical identity, physical properties, and detailed synthesis protocols.

Chemical Identity and Synonyms

The compound with the stereospecific designation **(R)-2-hydroxy-3-methylbutanenitrile** is assigned the IUPAC name (2R)-2-hydroxy-3-methylbutanenitrile[1][2]. It is also commonly known by several synonyms, which are listed in the table below for comprehensive identification.

Identifier Type	Identifier
IUPAC Name	(2R)-2-hydroxy-3-methylbutanenitrile
Synonym	Isobutanal cyanhydrin
Synonym	(R)-butan-2-one cyanohydrin
Synonym	Butanenitrile, 2-hydroxy-3-methyl-, (2R)-
CAS Number	10021-64-4

Physicochemical Properties



A summary of the key physical and chemical properties of **(R)-2-hydroxy-3-methylbutanenitrile** is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value
Molecular Formula	C5H9NO
Molecular Weight	99.13 g/mol
Appearance	Colorless Oil
рКа	11.45 ± 0.29 (Predicted)
Storage Temperature	Refrigerator

Enzymatic Synthesis Protocol

The stereoselective synthesis of the (R)-enantiomer of 2-hydroxy-3-methylbutanenitrile can be achieved with high enantiomeric excess using an enzymatic approach. The following protocol details the synthesis using a hydroxynitrile lyase (HNL).

Materials:

- Isobutyraldehyde
- Potassium cyanide (KCN)
- · Sodium citrate buffer
- Dimethyl sulfoxide (DMSO)
- (R)-Hydroxynitrile lyase (HNL) enzyme preparation
- n-Hexane
- Isopropanol

Procedure:

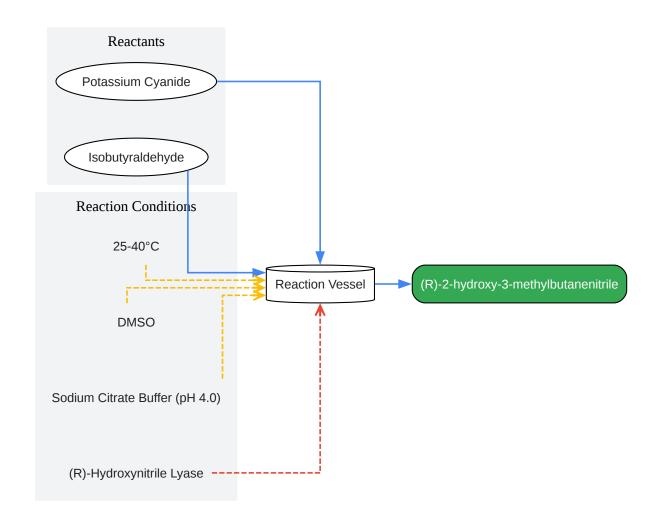






- Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:
 - 1.0 M Isobutyraldehyde (dissolved in DMSO)
 - 400 mM Sodium citrate buffer (pH 4.0)
 - 1.0 M Potassium cyanide (KCN)
- Enzyme Addition: To initiate the reaction, add 25 units of the (R)-Hydroxynitrile lyase (decomposition activity) to the reaction mixture.
- Reaction Conditions: Maintain the reaction at a temperature between 25–40°C with constant stirring. The ambient laboratory temperature is generally suitable for this synthesis on a lab scale.
- Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals. Extract the aliquots with a 9:1 (v/v) mixture of n-hexane and isopropanol.
 Analyze the organic extract using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.





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Caption: Enzymatic synthesis workflow for (R)-2-hydroxy-3-methylbutanenitrile.

Biological Relevance and Metabolic Pathway

(R)-2-hydroxy-3-methylbutanenitrile is a precursor in the prebiotic synthesis of the amino acid valine. It is also involved in the metabolic breakdown of certain natural compounds. For instance, it is a product of the enzymatic hydrolysis of the cyanogenic glycoside lotaustralin, a reaction catalyzed by the enzyme cytosolic beta-glucosidase.





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Caption: Metabolic breakdown of Lotaustralin.

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References

- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]
- 2. (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 PubChem [pubchem.ncbi.nlm.nih.gov]
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